N-乙酰基-5-氟-2-甲基苯胺

描述

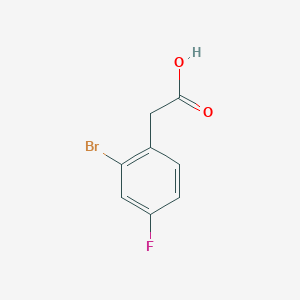

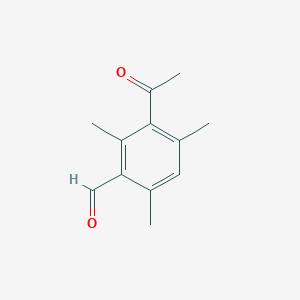

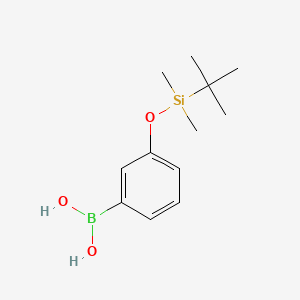

“N-Acetyl 5-fluoro-2-methylaniline” is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. It is a derivative of 5-fluoro-2-methylaniline .

Synthesis Analysis

The synthesis of anilines, such as “N-Acetyl 5-fluoro-2-methylaniline”, can involve various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . Enzymatic synthesis of fluorinated compounds has also been reported, with two main strategies: direct formation of C-F bonds to obtain fluorine-containing compounds, and synthesis of complex fluorinated compounds from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of “N-Acetyl 5-fluoro-2-methylaniline” can be analyzed using spectroscopic techniques. The compound has a fluorine atom at the C-5 position . Further analysis can be done using techniques like FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis

The chemical reactions involving “N-Acetyl 5-fluoro-2-methylaniline” can be complex and involve various pathways. For instance, the synthesis of anilines can involve uncatalyzed reactions, palladium-catalyzed methods, and reactions of ammonia equivalents .Physical And Chemical Properties Analysis

“N-Acetyl 5-fluoro-2-methylaniline” is a compound with a molecular weight of 167.18 g/mol. More detailed physical and chemical properties were not found in the search results.科学研究应用

Medicine: Drug Synthesis and Development

N-Acetyl 5-fluoro-2-methylaniline: is utilized in the pharmaceutical industry for the synthesis of various drugs. Its acetylated form can serve as a building block in the creation of compounds with potential therapeutic effects. For instance, it may be involved in the development of novel analgesics or anti-inflammatory agents due to its structural similarity to known pharmacophores .

Agriculture: Pesticide and Herbicide Chemistry

In agriculture, N-Acetyl 5-fluoro-2-methylaniline could be a precursor in the synthesis of pesticides and herbicides. Its chemical structure allows for the creation of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving yields .

Materials Science: Polymer and Resin Production

This compound may play a role in materials science, particularly in the production of polymers and resins. Its incorporation into polymer chains can impart unique properties such as resistance to degradation, thermal stability, and improved mechanical strength .

Environmental Science: Pollutant Degradation

N-Acetyl 5-fluoro-2-methylaniline: might be studied for its ability to degrade environmental pollutants. Researchers could explore its role in breaking down toxic substances in soil and water, contributing to environmental cleanup efforts .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, derivatives of N-Acetyl 5-fluoro-2-methylaniline can be used as standards or reagents in chromatographic and spectroscopic methods. They help in the quantification and identification of substances within complex mixtures .

Pharmacology: Metabolic Pathway Analysis

The compound’s role in pharmacology includes the study of its metabolic pathways. Understanding how it is metabolized in the body can provide insights into drug design and the prediction of drug-drug interactions .

Biochemistry: Enzyme Interaction Studies

N-Acetyl 5-fluoro-2-methylaniline: can be used in biochemistry for enzyme interaction studies. It may act as a substrate or inhibitor for various enzymes, helping to elucidate their mechanisms of action and influence on metabolic processes .

Industrial Processes: Chemical Manufacturing

Finally, in industrial chemical processes, this compound can be involved in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and structural features make it a valuable intermediate in diverse chemical reactions .

安全和危害

属性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGBILCTZUOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393292 | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-fluorotoluene | |

CAS RN |

366-49-4 | |

| Record name | N-(5-Fluoro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)